molecular formula C13H15ClN4O2S B10898159 4-chloro-N'-[(Z)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]benzenesulfonohydrazide

4-chloro-N'-[(Z)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]benzenesulfonohydrazide

Cat. No.: B10898159
M. Wt: 326.80 g/mol
InChI Key: LGDGAMCAHXRCNG-NVNXTCNLSA-N
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Description

4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a chlorobenzene ring, a pyrazole moiety, and a sulfonohydrazide group

Preparation Methods

The synthesis of 4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzene sulfonyl chloride with hydrazine hydrate to form the sulfonohydrazide intermediate. This intermediate is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The pyrazole moiety may also interact with various receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE include other sulfonohydrazides and pyrazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

    4-CHLORO-N’~1~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE: This compound has a methyl group instead of an ethyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    4-CHLORO-N’~1~-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE:

Properties

Molecular Formula

C13H15ClN4O2S

Molecular Weight

326.80 g/mol

IUPAC Name

4-chloro-N-[(Z)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H15ClN4O2S/c1-3-18-10(2)11(9-16-18)8-15-17-21(19,20)13-6-4-12(14)5-7-13/h4-9,17H,3H2,1-2H3/b15-8-

InChI Key

LGDGAMCAHXRCNG-NVNXTCNLSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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